molecular formula CH3ClO2S B103972 Methane-d3-sulfonyl chloride CAS No. 35668-13-4

Methane-d3-sulfonyl chloride

Cat. No. B103972
CAS RN: 35668-13-4
M. Wt: 117.57 g/mol
InChI Key: QARBMVPHQWIHKH-FIBGUPNXSA-N
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Description

Methane-d3-sulfonyl chloride, also known as CD3SO2Cl, is a compound with a molecular weight of 117.57 . It is a variant of Methanesulfonyl chloride, where three hydrogen atoms are replaced by deuterium .


Synthesis Analysis

Methane-d3-sulfonyl chloride can be synthesized by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .


Molecular Structure Analysis

The linear formula of Methane-d3-sulfonyl chloride is CD3SO2Cl . The compound has a molecular weight of 117.57 . The SMILES string representation is [2H]C([2H])([2H])S(Cl)(=O)=O .


Chemical Reactions Analysis

Methanesulfonyl chloride is highly reactive and functions as an electrophile, serving as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene, followed by attack by the alcohol and rapid proton transfer to generate the observed product .


Physical And Chemical Properties Analysis

Methane-d3-sulfonyl chloride is a gas with a boiling point of 60 °C/21 mmHg . It has a density of 1.518 g/mL at 25 °C .

Scientific Research Applications

Molecular Structure Studies

  • Electron Diffraction Studies : Methane sulfonyl chloride's molecular structure in vapors was explored using electron diffraction, revealing various models that agree with experimental data. Key geometrical parameters were determined, aiding in the understanding of its molecular structure (Hargittai & Hargittai, 1973).

Preparation Methods

  • Preparation from Dimethyl Sulfoxide-d6 : A method for preparing methanesulfonyl chloride-d3 involved anhydrous chlorination of dimethyl sulfoxide-d6, achieving a 52% yield. This preparation process is crucial for understanding its synthesis and potential applications (Hanai & Okuda, 1977).

Atmospheric Chemistry

  • OH-Radical Initiated Oxidation : The study of OH-radical gas-phase oxidation of dimethyl sulfoxide and its products, including methane sulfinic acid, provides insights into atmospheric chemistry processes and the behavior of related compounds (Arsene et al., 2002).

Bond Dissociation Studies

  • Sulfur-Chlorine Bond Analysis : The bond dissociation enthalpies of methane- and benzene-sulfonyl chlorides were measured, providing insights into the stability and reactivity of these bonds, which is fundamental for chemical synthesis and reaction understanding (Chatgilialoglu et al., 1994).

Spectroscopic Analysis

  • Vibrational Spectra Analysis : The infrared and Raman spectra of methanesulfonyl chloride and its isotopic compounds were recorded and analyzed, contributing to the understanding of molecular vibrations and structure (Hanai, Okuda, & Machida, 1975).

Analytical Method Development

  • GC-MS Method for Trace Analysis : A method was developed for the trace level analysis of methane sulfonyl chloride as an impurity in pharmaceuticals, demonstrating its significance in ensuring the purity and safety of pharmaceutical products (Babu, Surendrababu, & Kishore, 2016).

Chemical Synthesis

  • Synthesis and Decomposition Studies : Research on the synthesis and decomposition of various sulfonyl compounds helps in understanding the chemical behavior and potential applications of methane sulfonyl chloride in organic synthesis (Zhu & Desmarteau, 1993).

Safety And Hazards

Methanesulfonyl chloride is highly toxic, corrosive, and acts as a lachrymator . It reacts with nucleophilic reagents (including water) in a strongly exothermic manner . When heated to decomposition point, it emits toxic vapors of sulfur oxides and hydrogen chloride .

properties

IUPAC Name

trideuteriomethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARBMVPHQWIHKH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464280
Record name Methane-d3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methane-d3-sulfonyl chloride

CAS RN

35668-13-4
Record name Methane-d3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35668-13-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DB Badger - 2012 - search.proquest.com
Many currently relevant diseases such as cancer arise from altered biological pathways that rely on protein-protein interactions. The proteins involved in these interactions contain …
Number of citations: 4 search.proquest.com

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